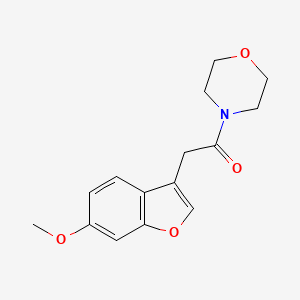![molecular formula C11H11ClN2O B7480554 N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine, commonly known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPOP belongs to the class of oxazole derivatives and has been widely used as a research tool to investigate the biological and physiological effects of this compound.
Mecanismo De Acción
The exact mechanism of action of CPOP is not fully understood. However, it is believed that CPOP binds to certain proteins in the body, thereby altering their function. This can lead to changes in cellular signaling pathways and gene expression, ultimately resulting in the observed biological and physiological effects.
Biochemical and Physiological Effects:
CPOP has been shown to have a range of biological and physiological effects. In particular, it has been demonstrated to possess anti-inflammatory and anti-cancer properties. CPOP has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPOP is its fluorescent properties, which make it a useful tool for imaging and detection in biological systems. Additionally, CPOP has low toxicity and is relatively easy to synthesize, making it a cost-effective research tool. However, one of the limitations of CPOP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CPOP. One area of interest is the development of new fluorescent probes based on the structure of CPOP. Additionally, further investigation into the mechanism of action of CPOP could lead to the development of new drugs with improved efficacy and reduced side effects. Finally, there is potential for the use of CPOP in the development of new materials with unique optical and electronic properties.
Métodos De Síntesis
The synthesis of CPOP is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an imine intermediate. This intermediate is then reacted with methyl isocyanate to form the desired product, N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CPOP has been extensively used in scientific research to investigate its various applications. One of the most promising applications of CPOP is its use as a fluorescent probe for the detection of metal ions. It has been demonstrated that CPOP can selectively detect copper ions in aqueous solutions, making it a useful tool for environmental monitoring and biomedical applications.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-6-11(14-15-8)13-7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWRDXHBHDHQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-5-methyl-3-isoxazolamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)
![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)








![1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)